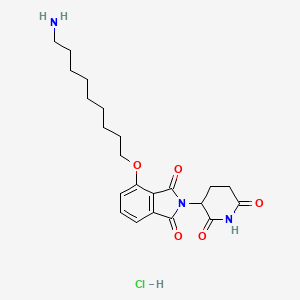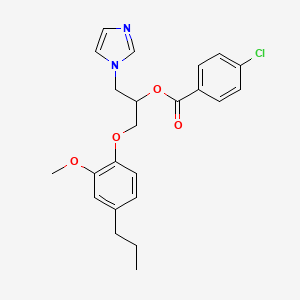
Antifungal agent 70
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal agent 70: is a dihydroeugenol-imidazole compound known for its efficacy against multi-resistant Candida auris. It exhibits notable antifungal activity with a minimum inhibitory concentration (MIC) of 36.4 μM . This compound is part of a broader class of antifungal agents designed to combat fungal infections, particularly those resistant to conventional treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antifungal agent 70 is synthesized through a series of chemical reactions involving dihydroeugenol and imidazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of an imidazole ring and subsequent functionalization to enhance antifungal activity .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
Análisis De Reacciones Químicas
Types of Reactions: Antifungal agent 70 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties .
Aplicaciones Científicas De Investigación
Antifungal agent 70 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of dihydroeugenol-imidazole derivatives.
Biology: Investigated for its antifungal properties against various fungal pathogens, particularly multi-resistant strains.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, especially those resistant to conventional antifungal drugs.
Industry: Utilized in the development of new antifungal formulations and products.
Mecanismo De Acción
The mechanism of action of Antifungal agent 70 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death. The molecular targets include enzymes such as glucan synthase, which is crucial for the formation of β-glucan, a key structural component of the fungal cell wall .
Comparación Con Compuestos Similares
Azoles: These compounds, such as fluconazole and itraconazole, inhibit ergosterol synthesis, a vital component of the fungal cell membrane.
Polyenes: Compounds like amphotericin B bind to ergosterol, disrupting the fungal cell membrane.
Echinocandins: These compounds, such as caspofungin, inhibit glucan synthase, similar to Antifungal agent 70
Uniqueness: this compound is unique due to its dihydroeugenol-imidazole structure, which provides a distinct mechanism of action and efficacy against multi-resistant Candida auris. Its ability to inhibit glucan synthase sets it apart from other antifungal agents that primarily target ergosterol synthesis .
Propiedades
Fórmula molecular |
C23H25ClN2O4 |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
[1-imidazol-1-yl-3-(2-methoxy-4-propylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h5-13,16,20H,3-4,14-15H2,1-2H3 |
Clave InChI |
ORNYJMRHLPRBRP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


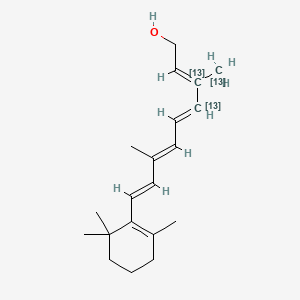
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
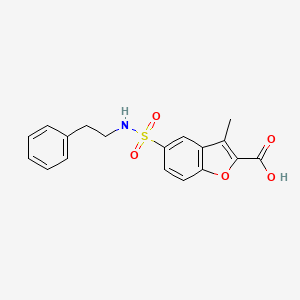
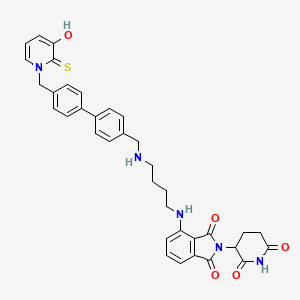
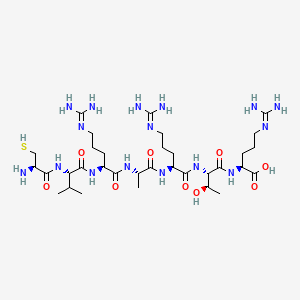
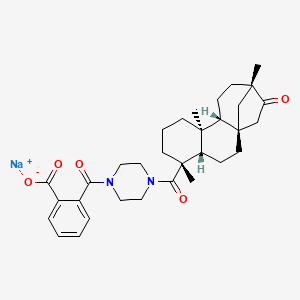
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
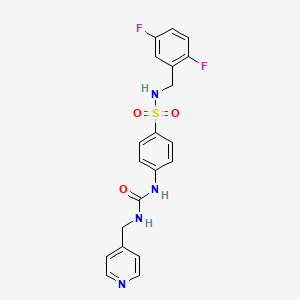
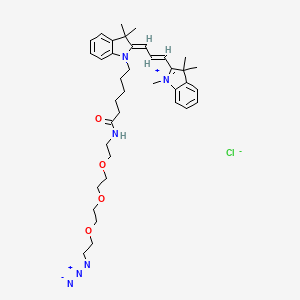
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)
